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molecular formula C13H15ClO3 B1653109 Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- CAS No. 17413-88-6

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-

Cat. No. B1653109
M. Wt: 254.71 g/mol
InChI Key: XRQXJWMGDYGCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940900B2

Procedure details

To a suspension of NaOH (2.8 g, 70.02 mmol) in THF (10 ml) added 4-chloro phenol (1 g, 7.78 mmol) and stirred for 15 min at r.t. Reaction mixture was cooled to 0° C. Cyclohexanone (7.62 g, 77.8 mmol) was added, followed by drop wise addition of anhydrous CHCl3 (2.5 ml, 31.12 mmol) over a period of 15-20 min. The reaction mixture was stirred for 14-18 hr allowing the temperature to rise to room temperature. Reaction mixture was neutralized with (HCl, pH˜7) and was extracted with EtOAc (3×50 mL). The organic phase were successively washed with 2% HCl (50 mL), brine (50 mL) and dried over Na2SO4. After evaporation of solvent, the residue was used as such for the next step.
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
7.62 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(Cl)(Cl)Cl.Cl.C1[CH2:27][O:26]CC1>>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2([C:27]([OH:26])=[O:1])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
7.62 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 14-18 hr
Duration
16 (± 2) h
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic phase were successively washed with 2% HCl (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC=C(OC2(CCCCC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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